Cas no 93074-04-5 (Milbemycin A4 Oxime)

Milbemycin A4 Oxime Chemical and Physical Properties
Names and Identifiers
-
- 5-ketomilbemycin A4 5-oxime
- Milbemycin A4 Oxime
- Milbemycin A4 5-oxime
- 6ZWJ394628
- Q27265797
- (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- DTXSID4058495
- 93074-04-5
-
- Inchi: 1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
- InChI Key: YCAZFHUABUMOIM-OWOPNLEVSA-N
- SMILES: O1[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[C@]1([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])=C([H])C([H])=C3C([H])([H])O[C@]4([H])C(C(C([H])([H])[H])=C([H])[C@@]([H])(C(=O)O1)[C@@]43O[H])=NO[H])O2 |c:38,54,58|
Computed Properties
- Exact Mass: 555.31960277g/mol
- Monoisotopic Mass: 555.31960277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 1
- Complexity: 1140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- XLogP3: 4.7
Milbemycin A4 Oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72632-1mg |
Milbemycin A4 oxime |
93074-04-5 | 98% | 1mg |
¥3333.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72632-5mg |
Milbemycin A4 oxime |
93074-04-5 | 98% | 5mg |
¥12841.00 | 2022-04-26 | |
BioAustralis | BIA-M1532-1 mg |
Milbemycin A4 oxime |
93074-04-5 | >95% by HPLC | 1mg |
$290.00 | 2023-07-10 | |
BioAustralis | BIA-M1532-5 mg |
Milbemycin A4 oxime |
93074-04-5 | >95% by HPLC | 5mg |
$1,015.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391646-1 mg |
Milbemycin A4 oxime, |
93074-04-5 | 1mg |
¥2,369.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391646-1mg |
Milbemycin A4 oxime, |
93074-04-5 | 1mg |
¥2369.00 | 2023-09-05 | ||
BioAustralis | BIA-M1532-1mg |
Milbemycin A4 oxime |
93074-04-5 | >95% by HPLC | 1mg |
$300.00 | 2024-10-31 | |
A2B Chem LLC | AH96364-1mg |
MilbeMycin A4 OxiMe |
93074-04-5 | ≥99% | 1mg |
$283.00 | 2024-05-20 | |
A2B Chem LLC | AH96364-5mg |
MilbeMycin A4 OxiMe |
93074-04-5 | ≥99% | 5mg |
$1128.00 | 2024-05-20 | |
TRC | M344293-2.5mg |
Milbemycin A4 Oxime |
93074-04-5 | 2.5mg |
$2486.00 | 2023-05-17 |
Milbemycin A4 Oxime Related Literature
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on Milbemycin A4 Oxime
Professional Introduction to Milbemycin A4 Oxime (CAS No. 93074-04-5)
Milbemycin A4 Oxime, a compound with the chemical identifier CAS No. 93074-04-5, is a derivative of milbemycin, a class of macrocyclic lactones widely recognized for their potent anthelmintic properties. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and broad-spectrum activity against various parasitic infections. The oxime moiety in its molecular structure enhances its pharmacological efficacy, making it a promising candidate for therapeutic applications.
The chemical structure of Milbemycin A4 Oxime consists of a complex macrocyclic lactone backbone, which is a hallmark of milbemicins. This backbone is characterized by a highly oxygenated ring system, contributing to its stability and bioavailability. The introduction of the oxime group at a specific position on the lactone ring significantly modulates its interaction with biological targets, particularly the glutamate-gated chloride channels in parasitic nematodes. This interaction leads to paralysis and eventual death of the parasites, making Milbemycin A4 Oxime an effective treatment against a range of veterinary and human parasites.
Recent advancements in synthetic chemistry have enabled the development of more efficient and scalable methods for producing Milbemycin A4 Oxime. These innovations have not only improved the yield and purity of the compound but also reduced production costs, making it more accessible for widespread use. The synthesis involves multi-step organic transformations, including ring-closing metathesis, hydroxylation, and functional group interconversions, all meticulously designed to preserve the integrity of the macrocyclic structure.
In terms of pharmacokinetics, Milbemycin A4 Oxime exhibits favorable properties such as high oral bioavailability and prolonged half-life. This allows for less frequent dosing, improving patient compliance and therapeutic outcomes. Additionally, studies have shown that it has minimal systemic toxicity, making it suitable for long-term treatment regimens without significant adverse effects.
The therapeutic potential of Milbemycin A4 Oxime has been extensively explored in clinical trials targeting parasitic infections in both veterinary and human populations. These trials have demonstrated its efficacy against common parasites such as Ascaris lumbricoides, hookworms, and Strongyloides stercoralis. The compound's ability to cross the blood-brain barrier has also opened avenues for treating neuro-parasitic infections, although further research is needed to fully understand its mechanisms in this context.
One of the most exciting areas of research involving Milbemycin A4 Oxime is its potential application in combating drug-resistant parasitic strains. Parasites have evolved mechanisms to evade the effects of traditional anthelmintics, leading to increasing resistance rates worldwide. Studies have shown that Milbemycin A4 Oxime can overcome some forms of resistance by interacting with different binding sites on parasite glutamate-gated chloride channels. This resilience makes it a valuable asset in developing combination therapies that can address resistance issues more effectively.
The molecular mechanism by which Milbemycin A4 Oxime exerts its anthelmintic effect involves a complex interplay with host and parasite proteins. Research using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has provided insights into how the compound binds to its target receptors. These studies highlight the importance of specific hydrogen bonding interactions and hydrophobic pockets within the receptor that are critical for its efficacy.
Environmental considerations are also an important aspect when evaluating Milbemycin A4 Oxime as a therapeutic agent. Unlike some traditional anthelmintics that can persist in the environment and harm non-target organisms, Milbemycin A4 Oxime has been shown to degrade relatively quickly under natural conditions. This biodegradability reduces the ecological footprint associated with its use and makes it a more sustainable option for controlling parasitic infections.
Future directions in research on Milbemycin A4 Oxime include exploring its potential as an anti-inflammatory agent beyond its primary role as an anthelmintic. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with certain immune receptors, offering new therapeutic possibilities for conditions such as chronic inflammation and autoimmune diseases.
The development of novel derivatives based on Milbemycin A4 Oxime is another area ripe for innovation. By modifying specific functional groups within its structure, researchers aim to enhance its pharmacological properties further. These derivatives could potentially offer improved efficacy against resistant strains or expanded therapeutic applications in other disease areas.
In conclusion, Milbemycin A4 Oxime (CAS No. 93074-04-5) represents a significant advancement in anthelmintic therapy due to its potent activity against parasitic infections combined with favorable pharmacokinetic properties. Its unique molecular structure and mechanism of action make it particularly effective against drug-resistant strains, offering hope for improved treatments worldwide.
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